D-(+)-Fucose

Übersicht

Beschreibung

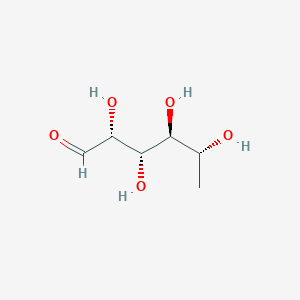

D-(+)-Fucose (CAS 3615-37-0) is a 6-deoxy hexose and an enantiomer of L-fucose, distinguished by its D-configuration. It is a monosaccharide with the molecular formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol. As a key component of glycans and glycolipids, this compound plays roles in microbial adhesion, immune modulation, and cell signaling . Unlike its L-form, this compound is less common in nature but is utilized in biochemical research for studying carbohydrate metabolism and glycoprotein interactions .

Biologische Aktivität

D-(+)-Fucose is a monosaccharide that plays significant roles in various biological processes, particularly in mammalian systems. Its biological activity is primarily mediated through its incorporation into glycoproteins and glycolipids, influencing cellular interactions, immune responses, and developmental processes. This article explores the biological functions of this compound, supported by relevant studies and data.

Overview of this compound

This compound is an aldohexose sugar that is structurally similar to glucose but differs in the orientation of its hydroxyl groups. It is synthesized in the body from GDP-mannose through a series of enzymatic reactions, leading to its activation as GDP-fucose, which serves as a substrate for fucosylation reactions.

Biological Functions

1. Glycosylation and Cell Signaling

- Fucosylation, the process of adding fucose to proteins or lipids, is crucial for the proper functioning of glycoproteins. It influences protein stability, folding, and interactions with other biomolecules.

- Fucosylated glycans are involved in cell-cell recognition and signaling pathways that regulate immune responses and developmental processes.

2. Role in Immunity

- This compound has been shown to play a role in immune modulation. It is involved in leukocyte adhesion and migration, essential for immune responses.

- Mutations in the GDP-fucose transporter gene (SLC35C1) lead to leukocyte adhesion deficiency type II, emphasizing the importance of fucose in immune function .

3. Cancer Biology

- Alterations in fucosylation patterns are associated with various cancers. Increased levels of fucosylated proteins have been linked to tumor progression and metastasis.

- Studies suggest that changes in fucosylated protein levels can serve as biomarkers for cancer diagnosis and prognosis .

This compound exerts its biological effects mainly through the following mechanisms:

- Fucosyltransferases: These enzymes catalyze the transfer of fucose from GDP-fucose to specific acceptor molecules, forming fucosylated structures. There are several fucosyltransferases (e.g., FUT8, FUT12) that have distinct roles in glycan biosynthesis .

- GDP-Fucose Synthesis: The synthesis of GDP-fucose occurs via two pathways: the de novo pathway and the salvage pathway. The de novo pathway involves converting GDP-mannose through specific enzymatic reactions, while the salvage pathway recycles free fucose into GDP-fucose .

Case Studies

Case Study 1: Fucosylation in Cancer

A study investigated the role of fucosylation in breast cancer cells. It was found that increased expression of FUT8 correlated with higher metastatic potential. Inhibition of FUT8 led to reduced cell migration and invasion, suggesting that targeting fucosylation could be a therapeutic strategy .

Case Study 2: Immune Response Modulation

Research on leukocyte adhesion deficiency demonstrated that patients with mutations affecting GDP-fucose transport exhibited severe immune deficiencies. Supplementing these patients with fucose improved leukocyte function and adhesion capabilities .

Table 1: Functions of this compound

| Function | Description |

|---|---|

| Glycosylation | Modifies glycoproteins and glycolipids for proper cellular functions |

| Immune Modulation | Enhances leukocyte adhesion and migration |

| Cancer Progression | Altered fucosylation patterns linked to tumor growth and metastasis |

Table 2: Fucosyltransferases Involved in Fucosylation

| Enzyme | Function |

|---|---|

| FUT8 | Core fucosylation on N-glycans |

| FUT12 | Modifies O-glycans |

| FUT13 | Involved in specific glycan modifications |

Wissenschaftliche Forschungsanwendungen

Biological Functions and Health Benefits

D-(+)-Fucose plays a crucial role in several biological processes, including immune response modulation, cell signaling, and cancer progression. Its incorporation into glycoproteins and glycolipids is facilitated by fucosyltransferases, which utilize GDP-fucose as a substrate. The presence of fucose in oligosaccharides is associated with various health benefits:

- Immune System Modulation : Fucosylated glycans are involved in leukocyte adhesion and migration, impacting immune responses significantly. Mutations affecting fucose metabolism can lead to severe immunodeficiencies, highlighting its importance in immune function .

- Cancer Research : Changes in fucosylation patterns have been linked to cancer diagnosis and prognosis. Elevated levels of fucosylated proteins are often observed in malignancies, suggesting that this compound may serve as a biomarker for cancer detection .

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of this compound in drug development and therapeutic applications:

- Anticancer Agents : Fucoidans, which are polysaccharides rich in fucose derived from brown seaweeds, exhibit anti-tumor properties. They have been studied for their ability to inhibit tumor growth and metastasis through various mechanisms, including immunomodulation and apoptosis induction .

- Anti-inflammatory Agents : Fucose-containing compounds have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Food Industry Applications

This compound is also utilized in the food industry for its functional properties:

- Prebiotic Effects : Fucosylated oligosaccharides can act as prebiotics, promoting the growth of beneficial gut bacteria. This property is beneficial for digestive health and has implications for functional foods .

- Food Preservation : The antioxidant properties of fucose-rich compounds help in preserving food quality by preventing oxidative damage .

Biotechnological Applications

In biotechnology, this compound is employed for various innovative applications:

- Microbial Production : Certain bacteria can produce fucose-containing exopolysaccharides (FcEPS), which serve as potential sources of fucose for industrial applications. This microbial production method offers a sustainable alternative to chemical synthesis .

- Glycosylation Studies : this compound is used in research to study glycosylation processes in cells. Understanding how cells utilize different pools of GDP-fucose can provide insights into cellular metabolism and glycan synthesis .

Case Studies

Several case studies illustrate the practical applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Becker & Lowe (2003) | Immunology | Identified the role of fucosylation in leukocyte adhesion; mutations lead to immune deficiencies. |

| Hong et al. (2019) | Cancer Research | Demonstrated that fucoidans inhibit tumor growth through immune modulation. |

| Pradhan et al. (2020) | Food Science | Explored the antioxidant effects of fucoidans in food preservation applications. |

Analyse Chemischer Reaktionen

Enzymatic Dehydration and Dehydrogenation

The radical S-adenosylmethionine (SAM) enzyme DesII catalyzes distinct transformations of D-fucose derivatives. Using thymidine diphosphate (TDP)-D-fucose as a substrate, DesII abstracts a hydrogen atom at C-3, generating a radical intermediate. This intermediate partitions into three pathways:

-

Dehydration : Eliminates the C-4 hydroxyl group to yield TDP-4-keto-6-deoxy-D-glucose (a precursor for aminodeoxy sugars) .

-

Dehydrogenation : Forms TDP-3-keto-D-fucose, which is unstable and decomposes under physiological conditions .

-

Reduction : Regenerates TDP-D-fucose or produces TDP-6-deoxy-D-gulose (C-3 epimer) via solvent-derived hydrogen atom transfer .

Table 1: DesII-Catalyzed Reactions of TDP-D-Fucose

| Reaction Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Dehydration | TDP-4-keto-6-deoxy-D-glucose | ~50 | Anaerobic, pH 7.5 |

| Dehydrogenation | TDP-3-keto-D-fucose | ~25 | Aerobic, NAD+ present |

| Reduction | TDP-6-deoxy-D-gulose | ~25 | D₂O buffer, deuterated |

Salvage Pathway Activation

Free D-fucose is incorporated into glycoconjugates via the salvage pathway:

-

Phosphorylation : Fucokinase converts D-fucose to D-fucose-1-phosphate using ATP .

-

Guanylylation : Fucose-1-phosphate guanylyltransferase (FPGT) synthesizes GDP-D-fucose from GTP and D-fucose-1-phosphate .

This pathway competes with the de novo route (from GDP-mannose) and is critical when extracellular fucose concentrations exceed 30–50 μM .

Table 2: Key Enzymes in D-Fucose Salvage Pathway

| Enzyme | Function | Cofactor | Localization |

|---|---|---|---|

| Fucokinase (FUK) | ATP-dependent phosphorylation at C-1 | ATP | Cytoplasm |

| FPGT | GDP-fucose synthesis from fucose-1-phosphate | GTP | Cytoplasm |

Glycosylation Reactions

D-Fucose forms α- and β-glycosidic bonds in glycans, though its natural occurrence is less common than L-fucose. Enzymatic studies reveal:

-

α-1,2 Linkages : Synthesized by fucosyltransferases in bacterial systems (e.g., Escherichia coli) for human milk oligosaccharides .

-

β-1,4 Linkages : Observed in synthetic glycoconjugates using engineered glycosyltransferases .

Radical-Induced Rearrangements

Under mass spectrometry (MS) conditions, D-fucose-containing glycans undergo structural rearrangements:

-

Fucose Migration : α(1→2)-linked fucose relocates to α(1→3) positions on adjacent sugars during collision-induced dissociation, confounding MS analysis .

-

Isomerization : Radical intermediates at C-3 lead to non-enzymatic epimerization or elimination reactions .

Hydrolysis and Derivatization

-

Deacetylation : Acetylated D-fucose derivatives (e.g., in polysaccharides) undergo alkaline hydrolysis to yield free D-fucose, altering viscosity and solubility .

-

Esterification : Sulfation at C-2 or C-3 enhances anticoagulant activity in synthetic fucoidan analogs .

Isomer-Specific Reactivity

D-Fucose’s C-4 stereochemistry dictates enzymatic outcomes. For example:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of D-(+)-Fucose, and how do they influence its biological interactions?

- Methodological Answer : Characterize this compound using computational tools (e.g., topological polar surface area [TPSA: 98 Ų], hydrogen bond donors/acceptors [4 and 5, respectively]) to predict solubility and membrane permeability . Experimental validation via surface tension measurements (58.0 dyne/cm) and molar refractivity (35.73) can further elucidate its interaction with biological systems .

Q. What experimental approaches are recommended for quantifying this compound in complex matrices like polysaccharide extracts?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with refractive index detection or colorimetric assays (e.g., phenol-sulfuric acid method) to quantify fucose. Cross-validate results with nuclear magnetic resonance (NMR) to confirm structural integrity, as demonstrated in macroalgae polysaccharide studies .

Q. How can researchers ensure compliance with ethical guidelines when studying this compound in biomedical applications?

- Methodological Answer : Obtain institutional review board (IRB) approval for human/animal studies. Clearly disclose funding sources and conflicts of interest in publications, as per Beilstein Journal of Organic Chemistry guidelines .

Q. What are the best practices for presenting this compound data in tables and figures?

- Methodological Answer : Follow Pharmaceutical Research standards:

- Label tables with Roman numerals and footnotes (e.g., superscript letters).

- Include raw data in appendices and processed data in main text.

- Use high-resolution figures with color-free accessibility options .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Table 1: Structural Properties of D-(+)-Fucose and Related Monosaccharides

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Configuration | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 3615-37-0 | C₆H₁₂O₅ | 164.16 | D | 6-deoxy, α-anomeric form |

| L-(-)-Fucose | 2438-80-4 | C₆H₁₂O₅ | 164.16 | L | 6-deoxy, α-anomeric form |

| D-Galactose | 59-23-4 | C₆H₁₂O₆ | 180.16 | D | Hydroxyl at C6 |

| 2′-Fucosyllactose | 41263-94-3 | C₁₂H₂₂O₁₁ | 342.30 | N/A | Fucose linked to lactose |

- Enantiomeric Differences : this compound and L-(-)-Fucose are enantiomers with distinct biological roles. For example, L-fucose is prevalent in human glycoproteins, while D-fucose is utilized by specific bacteria like Bifidobacterium infantis for metabolic pathways .

- Functional Group Variance : The absence of a hydroxyl group at C6 in fucose (vs. galactose) reduces its solubility and alters its binding affinity to lectins and enzymes .

Metabolic and Functional Differences

Table 2: Metabolic Outcomes in Bifidobacterium infantis

| Substrate | 1,2-Propanediol (1,2-PD) Yield | Formate Production (Fold Change) | Lactate Production |

|---|---|---|---|

| 0.8% this compound | High | 5.8× increase | Reduced |

| 0.8% 2′-FL | High | 4.4× increase | Reduced |

| 0.8% Lactose | None | Baseline | High |

- 1,2-PD Production : Both this compound and 2′-Fucosyllactose (2′-FL) are metabolized by B. infantis to produce 1,2-PD, a critical metabolite for gut microbiota symbiosis. However, free this compound generates 5.8× more formate than 2′-FL, suggesting differences in substrate channeling .

- Inhibitory Activity: this compound inhibits Candida albicans adherence to keratinocytes by 53%, outperforming α-lactose and D-mannose (Table 2 in ). This highlights its role as a competitive inhibitor in microbial adhesion .

Role in Glycoprotein Signaling

Table 3: Fucose Linkages in Cancer vs. Healthy Cells

| Cell Type | Fucose Structure | Glycan Role |

|---|---|---|

| Hepatocellular Carcinoma | Fucoseα-1,6GlcNAc (core) | Promotes tumor metastasis |

| Healthy Liver Cells | Fucoseα-1,3GlcNAc (core) | Immune regulation |

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNNRSAQSRJVSB-DPYQTVNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883994 | |

| Record name | (+)-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | D-Fucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13689 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3615-37-0, 7724-73-4 | |

| Record name | (+)-Fucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Fucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7724-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Fucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Galactose, 6-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-fucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUCOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/603I57Y449 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.